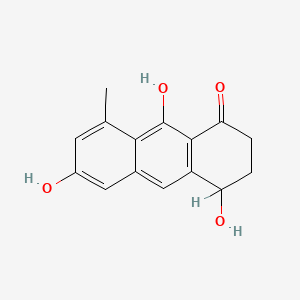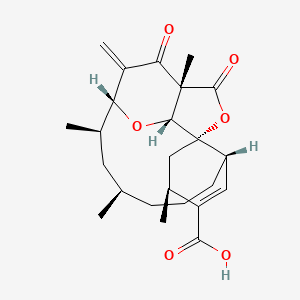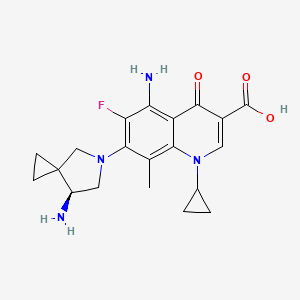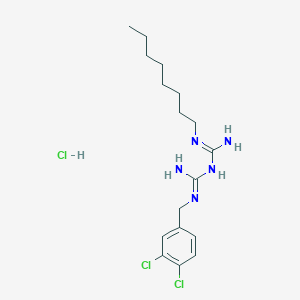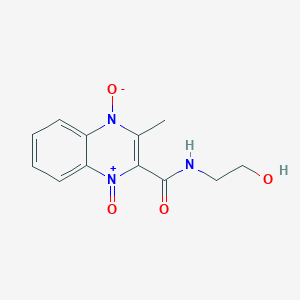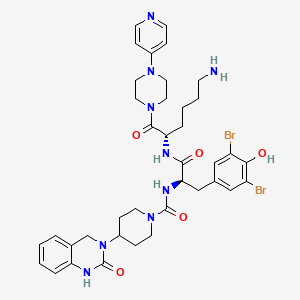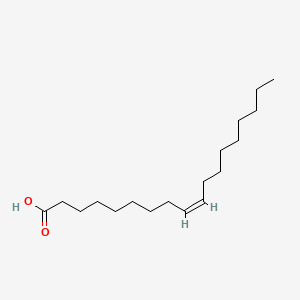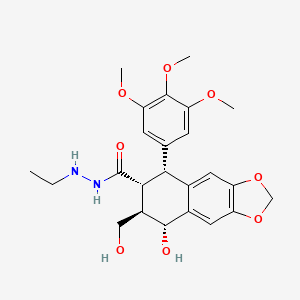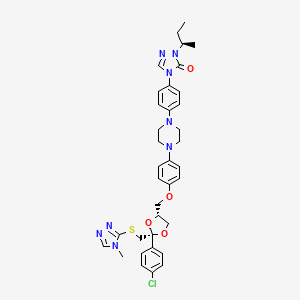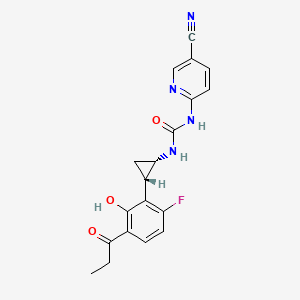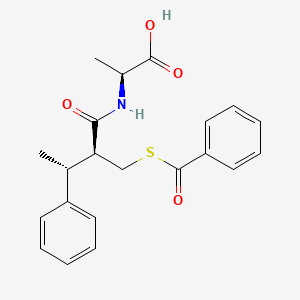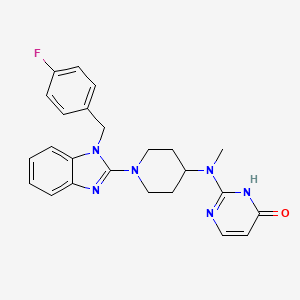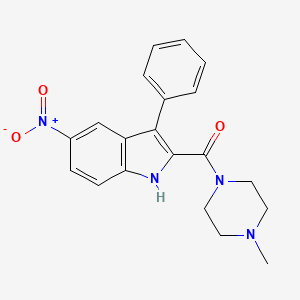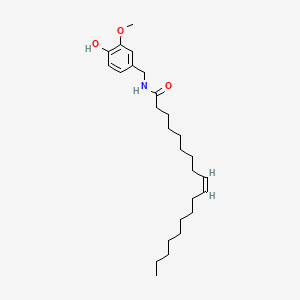
Olvanil
Übersicht
Beschreibung
Olvanil, also known as N-vanillyl-9E-octadecenamide, is a non-pungent synthetic analogue of capsaicin, the natural pungent ingredient of capsicum. It activates the transient receptor potential vanilloid type-1 (TRPV1) channel and was developed as a potential analgesic compound. This compound has potent anti-hyperalgesic effects in several experimental models of chronic pain .
Wissenschaftliche Forschungsanwendungen
Olvanil hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: this compound wird als Modellverbindung in Studien verwendet, die die Aktivierung und Desensibilisierung des TRPV1-Kanals betreffen.
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch Aktivierung des transienten Rezeptorpotential-Vanilloid-Typ-1 (TRPV1)-Kanals. Diese Aktivierung führt zu einer Erhöhung der intrazellulären Kalziumkonzentrationen in sensorischen Neuronen. This compound ist effektiver als Capsaicin bei der Desensibilisierung von TRPV1-Antworten auf weitere Capsaicin-Exposition. Die antihyperalgetischen Wirkungen von this compound sind wahrscheinlich auf seine Fähigkeit zurückzuführen, TRPV1-Kanäle direkt in einer Cannabinoid-CB1-Rezeptor-unabhängigen Weise zu desensibilisieren .
Ähnliche Verbindungen:
Capsaicin: Der natürliche scharfe Bestandteil von Paprika, der auch TRPV1-Kanäle aktiviert, aber scharf ist und mehr Nebenwirkungen hat.
Vergleich:
Schärfe: this compound ist im Gegensatz zu Capsaicin nicht scharf, wodurch es für Anwendungen geeignet ist, bei denen Schärfe unerwünscht ist.
Wirkmechanismus
Target of Action
Olvanil is a non-pungent synthetic analogue of capsaicin . Its primary targets are the Transient Receptor Potential Vanilloid type-1 (TRPV1) channels . TRPV1 is a chemically-gated non-specific cation channel with high calcium permeability , which integrates a range of painful stimuli including noxious heat and low pH .
Mode of Action
This compound interacts with its targets, the TRPV1 channels, by activating them . This activation leads to significant increases in intracellular calcium concentrations . Interestingly, this compound is able to desensitize TRPV1 responses to further capsaicin exposure more effectively than capsaicin itself .
Biochemical Pathways
The main suggested mechanism of action of this compound is the inhibition of voltage-activated Ca2+ channels through a biochemical pathway that involves intracellular Ca2±calmodulin and calcineurin . This results in the desensitization of nociceptors in nociceptive neurons . Moreover, it has been suggested that this compound, along with other vanilloids, can excite adrenaline secretion via the vanilloid receptor .
Pharmacokinetics
The physico-chemical properties of this compound, which can influence its adme properties, include two hydrogen bond acceptors, two hydrogen bond donors, nineteen rotatable bonds, a topological polar surface area of 5856, a molecular weight of 41732, and an XLogP of 893 .
Result of Action
This compound has potent anti-hyperalgesic effects in several experimental models of chronic pain . It is effective in reducing capsaicin-induced thermal hyperalgesia, probably via directly desensitizing TRPV1 channels . In addition, both this compound and its analogue Arvanil have been found to inhibit the viability and proliferation of various malignant melanoma cells, as demonstrated by MTT and BrdU assays .
Biochemische Analyse
Biochemical Properties
Olvanil plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit voltage-activated calcium channels through a pathway involving intracellular calcium-calmodulin and calcineurin, leading to the desensitization of nociceptors in nociceptive neurons . Additionally, this compound interacts with the transient receptor potential vanilloid 1 (TRPV1) and cannabinoid receptor 1 (CB1), which are crucial in mediating its effects .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In human small cell lung cancer cells, this compound has demonstrated better anti-invasive activity compared to capsaicin . It influences cell function by modulating cell signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, which plays a role in its anti-invasive activity . Furthermore, this compound has been shown to inhibit the viability and proliferation of malignant melanoma cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound inhibits voltage-activated calcium channels through a pathway involving intracellular calcium-calmodulin and calcineurin, leading to the desensitization of nociceptors . It also interacts with TRPV1 and CB1 receptors, contributing to its anti-nociceptive and anti-cancer properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound’s stability and degradation can impact its long-term effects on cellular function. For instance, this compound’s anti-invasive activity in human small cell lung cancer cells is mediated by the AMPK pathway, and its effects can be observed over extended periods . Additionally, this compound’s desensitizing effects on nociceptors are sustained over time, contributing to its potential as a pain management agent .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Dose-dependent studies have shown that this compound inhibits the viability and proliferation of malignant melanoma cells . At higher doses, this compound may exhibit toxic or adverse effects, necessitating careful consideration of dosage in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The inhibition of voltage-activated calcium channels through a pathway involving intracellular calcium-calmodulin and calcineurin is a key metabolic pathway for this compound . Additionally, this compound’s interaction with the AMPK pathway plays a role in its anti-invasive activity in cancer cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Its localization and accumulation within specific cellular compartments are influenced by these interactions. For example, this compound’s interaction with TRPV1 and CB1 receptors affects its distribution and activity within nociceptive neurons .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its interaction with intracellular calcium-calmodulin and calcineurin influences its localization within nociceptive neurons, contributing to its desensitizing effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Olvanil can be synthesized through a lipase-catalyzed reaction in organic solvents. The release rate of vanillylamine from its hydrochloride salt is the limiting step in this synthesis. When the tertiary amine base concentration (N,N-diisopropylethylamine) is increased, the initial rate of amide synthesis increases proportionally. At a 12 molar excess of N,N-diisopropylethylamine and 30 minutes of preincubation, both the initial rate and total conversion are optimized .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the lipase-catalyzed synthesis method mentioned above can be scaled up for industrial applications, given the appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Reaktionstypen: Olvanil durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Untersuchungen zu seinen Oxidationsprodukten begrenzt sind.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere unter Einbeziehung seiner Amidgruppe.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.
Substitution: Reagenzien wie Acylchloride oder Anhydride können für Substitutionsreaktionen verwendet werden, die die Amidgruppe betreffen.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation verschiedene oxidierte Derivate von this compound ergeben, während Substitutionsreaktionen verschiedene Amidderivate erzeugen können.
Vergleich Mit ähnlichen Verbindungen
Capsaicin: The natural pungent ingredient of capsicum, which also activates TRPV1 channels but is pungent and has more side effects.
Comparison:
Pungency: Olvanil is non-pungent, unlike capsaicin, making it more suitable for applications where pungency is undesirable.
Eigenschaften
IUPAC Name |
(Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26(29)27-22-23-19-20-24(28)25(21-23)30-2/h10-11,19-21,28H,3-9,12-18,22H2,1-2H3,(H,27,29)/b11-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZKBPQVWDSATI-KHPPLWFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045669 | |
| Record name | (Z)-N-[(4-Hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58493-49-5 | |
| Record name | Olvanil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58493-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Olvanil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058493495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Z)-N-[(4-Hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OLVANIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P7KIU7003 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


